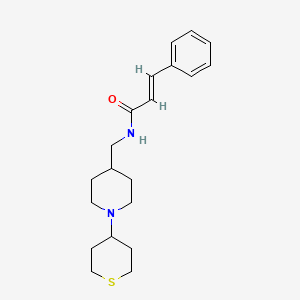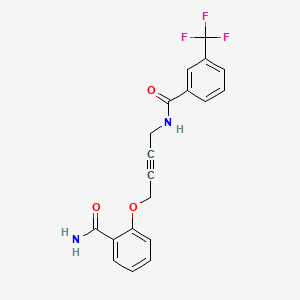
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is a compound that can be associated with a class of benzamide derivatives. These compounds are known for their potential biological activities, which include antimicrobial, enzyme inhibition, and anticancer properties. The structure of benzamide derivatives is characterized by a benzoyl group attached to an amide functionality, which can be further modified to enhance specific biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, the synthesis was achieved by reacting 4-(trifluoromethyl)benzohydrazide with various alkyl chains, resulting in a series of compounds with potential antimicrobial and enzyme inhibitory activities . Similarly, other benzamide derivatives have been synthesized using different starting materials and reaction conditions, such as the reaction of salicylic acid with amines , or the reaction of ortho-toluylchloride with amines .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of a novel benzamide derivative was analyzed using X-ray diffraction, indicating that it crystallizes in a triclinic system . The molecular geometry and vibrational frequencies of these compounds can also be calculated using density functional theory (DFT) .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including the formation of coordination compounds with metal ions. For instance, 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide reacted with different metal ions to synthesize corresponding coordination compounds, which were characterized and evaluated for their anticancer activity . The reactivity of these compounds can be further explored using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are important for their practical applications. The melting point of one such compound was determined to be in the range of 164.9°C–165.8°C . The thermal stability of these compounds can be assessed using thermal gravimetric analysis (TGA) . Additionally, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT .
Aplicaciones Científicas De Investigación
Synthesis and Antipathogenic Activity
A study by Limban et al. (2011) focused on the synthesis and characterization of acylthioureas related in structure to the compound . These derivatives demonstrated significant antipathogenic activity, especially against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chemoselective N-benzoylation
Singh et al. (2017) discussed the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. The products, compounds of biological interest, were identified by spectral data, highlighting a method for synthesizing biologically relevant benzamides. This indicates the chemical versatility and potential biomedical applications of these compounds (Singh, Lakhan, & Singh, 2017).
Properties of Ortho-linked Polyamides
Research by Hsiao, Yang, and Chen (2000) explored the synthesis and properties of ortho-linked polyamides, which are structurally related to the compound . The study demonstrated that these polyamides possess high thermal stability and solubility in polar solvents, making them promising for applications in high-performance materials (Hsiao, Yang, & Chen, 2000).
Semiaromatic Polyamides with Carboxyl Unit
Zhang et al. (2017) synthesized semiaromatic polyamides with varied carboxyl group content. These materials exhibited good thermal mechanical performance and could be used as compatibilizers in composites, indicating the compound's relevance in enhancing material properties (Zhang et al., 2017).
Organogels Based on J- and H-type Aggregates
A study by Wu et al. (2011) on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, which share functional similarities with the compound , revealed insights into the roles of amphiphilic properties and side-chain conformations in gelating properties. This research contributes to the design of novel organogels for various applications (Wu et al., 2011).
Propiedades
IUPAC Name |
2-[4-[[3-(trifluoromethyl)benzoyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)14-7-5-6-13(12-14)18(26)24-10-3-4-11-27-16-9-2-1-8-15(16)17(23)25/h1-2,5-9,12H,10-11H2,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPNHTBKYCNRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

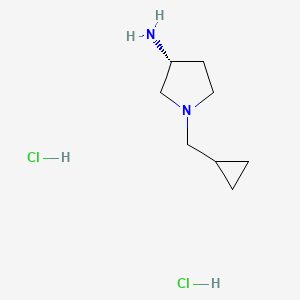
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)


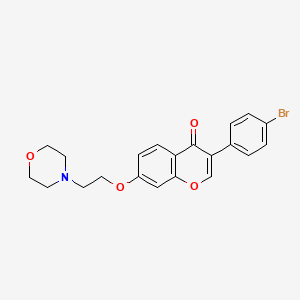
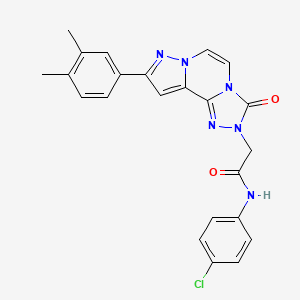
![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)


![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)

![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)
